molecular formula C14H21BrN2OSi B8731828 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]-

Cat. No.: B8731828
M. Wt: 341.32 g/mol
InChI Key: AMIFOBBGXDTJKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]- is a useful research compound. Its molecular formula is C14H21BrN2OSi and its molecular weight is 341.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Pyrrolo[2,3-b]pyridine, 5-bromo-4-methyl-1-[[2-(trimethylsilyl)ethoxy]methyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H21BrN2OSi

Molecular Weight

341.32 g/mol

IUPAC Name

2-[(5-bromo-4-methylpyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C14H21BrN2OSi/c1-11-12-5-6-17(14(12)16-9-13(11)15)10-18-7-8-19(2,3)4/h5-6,9H,7-8,10H2,1-4H3

InChI Key

AMIFOBBGXDTJKY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=NC=C1Br)COCC[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Bromo-4-iodo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine (1.00 g, 2.21 mmol) and bis(tri-t-butylphosphine)palladium(0) (56 mg, 0.110 mmol) were combined and dissolved in anhydrous tetrahydrofuran (20 mL) in an oven-dried round-bottom flask. Dimethylzinc (552 μL, 1.11 mmol, 2.0 M solution in tetrahydrofuran). The solution was allowed to stir at 23° C. for 1 hour. To the mixture was added water (50 mL) followed by ethyl acetate (50 mL). Layers were mixed well, and the organic layer was stirred over sodium sulfate, filtered and concentrated in vacuo. The crude product was purified by flash silica gel chromatography using a gradient of ethyl acetate in hexanes to afford 5-Bromo-4-methyl-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine (307 mg, 0.899 mmol, 41%) as a brown oil. 1H-NMR [500 MHz, d6-DMSO]: 8.43 (s, 1H), 7.71 (d, 1H), 6.79 (d, 1H), 5.69 (s, 1H), 3.61 (t, 2H), 2.66 (s, 3H), 0.93 (t, 2H), 0.0 (s, 9H); MS [MH+] m/z: 341.1, 343.0
Name
5-Bromo-4-iodo-1-(2-trimethylsilanyl-ethoxymethyl)-1H-pyrrolo[2,3-b]pyridine
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
552 μL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five
Quantity
56 mg
Type
catalyst
Reaction Step Six
Quantity
50 mL
Type
solvent
Reaction Step Seven

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